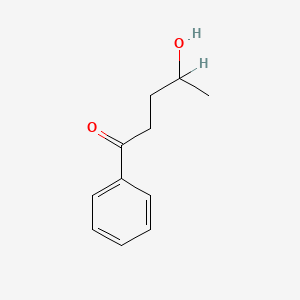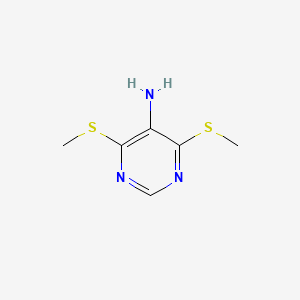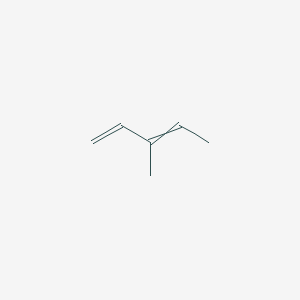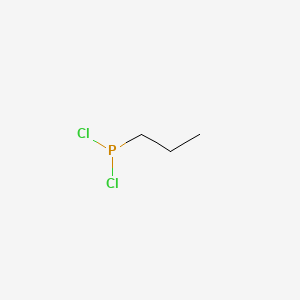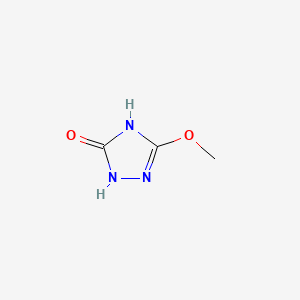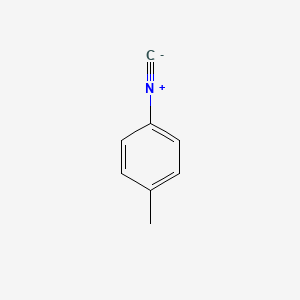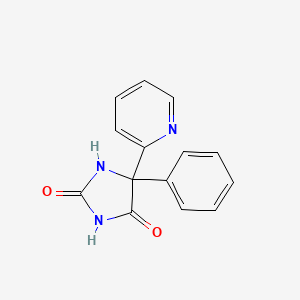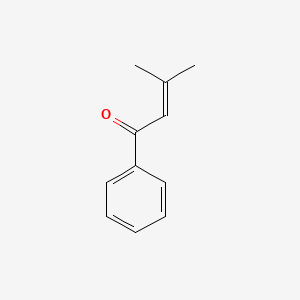
3-methyl-1-phenylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C11H12O. It is also known by its IUPAC name, 3-Methyl-1-phenyl-2-buten-1-one. This compound is a member of the vinyl ketones class and is characterized by the presence of a phenyl group attached to a butenone structure. It is a colorless to pale yellow liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenylbut-2-en-1-one can be achieved through several methods. One common method involves the aldol condensation of acetophenone with acetone. This reaction is typically carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the enolate intermediate. The reaction proceeds through the formation of a β-hydroxy ketone, which then undergoes dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. One such method includes the use of acid catalysts to promote the aldol condensation reaction. Additionally, the reaction conditions such as temperature and pressure are optimized to maximize the production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated ketones and amines.
Applications De Recherche Scientifique
3-methyl-1-phenylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-methyl-1-phenylbut-2-en-1-one involves its reactivity as an electrophilic alkene. The compound can undergo Michael addition reactions with nucleophiles, leading to the formation of various adducts. The phenyl group enhances the compound’s stability and reactivity by providing resonance stabilization. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl vinyl ketone (MVK): CH3C(O)CH=CH2
Benzalacetone: C6H5CH=CHCOCH3
Chalcone: C6H5CH=CHCOC6H5
Uniqueness
3-methyl-1-phenylbut-2-en-1-one is unique due to the presence of both a phenyl group and a vinyl ketone structure. This combination imparts distinct chemical properties, such as enhanced reactivity in Michael addition reactions and increased stability due to resonance effects. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
5650-07-7 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
3-methyl-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C11H12O/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
WWCPWAFKPMAGTK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


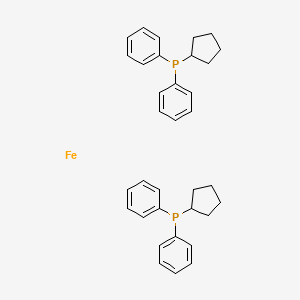
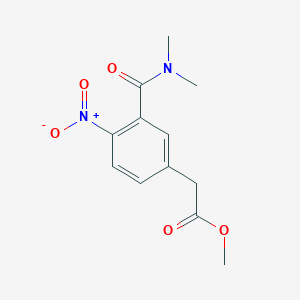
![6-Benzyl-2,6-diazaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B8808008.png)
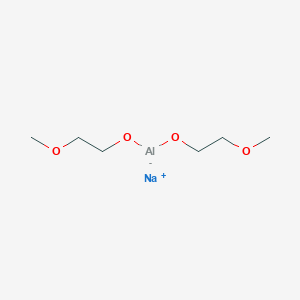
![3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B8808020.png)
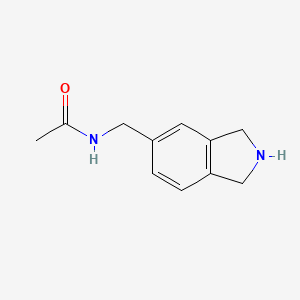
![4-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8808034.png)
